N-(2-(Benzyloxy)ethyl)propan-2-amine
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Overview
Description
N-(2-(Benzyloxy)ethyl)propan-2-amine: is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Ethanolamine: The synthesis begins with the benzylation of ethanolamine. Ethanolamine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)ethanol.
Amination: The 2-(benzyloxy)ethanol is then subjected to amination using isopropylamine under suitable conditions to yield N-(2-(benzyloxy)ethyl)propan-2-amine.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(Benzyloxy)ethyl)propan-2-amine can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine, which may have different properties and applications.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-(Benzyloxy)ethyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(Benzyloxy)ethyl)propan-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Comparison with Similar Compounds
N-(2-(Methoxy)ethyl)propan-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.
N-(2-(Ethoxy)ethyl)propan-2-amine: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness: N-(2-(Benzyloxy)ethyl)propan-2-amine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-phenylmethoxyethyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-11(2)13-8-9-14-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
AFTHGBHRPYZHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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